

An In-depth Technical Guide to the Physicochemical Properties of 6-(hydroxymethyl)nicotinonitrile

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Compound of Interest

Compound Name: **6-(Hydroxymethyl)nicotinonitrile**

Cat. No.: **B580622**

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Abstract

6-(hydroxymethyl)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry due to its potential applications in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, including available experimental and computed data. Detailed protocols for its synthesis and characterization are presented, alongside general methodologies for determining key physicochemical parameters. Furthermore, this guide explores the biological context of nicotinonitrile derivatives, with a focus on their role as tyrosine kinase inhibitors, and includes a visualization of the associated signaling pathway.

Physicochemical Properties

A summary of the available physicochemical data for **6-(hydroxymethyl)nicotinonitrile** is presented in Table 1. It is important to note that while several computed values are available, experimentally determined data for some properties, such as melting point, aqueous solubility, and pKa, are not readily found in the cited literature.

Table 1: Physicochemical Properties of **6-(hydroxymethyl)nicotinonitrile**

Property	Value	Source
IUPAC Name	6-(hydroxymethyl)pyridine-3-carbonitrile	N/A
CAS Number	31795-61-6	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ O	[1] [2]
Molecular Weight	134.14 g/mol	[1] [2]
Appearance	Off-white to light yellow solid	N/A
Boiling Point	303.1 ± 32.0 °C (Predicted)	N/A
Melting Point	Not explicitly reported	N/A
Aqueous Solubility	Not explicitly reported	N/A
pKa	13.06 ± 0.10 (Predicted)	N/A
LogP (Computed)	-0.3	N/A
Topological Polar Surface Area (TPSA)	56.9 Å ²	N/A
Hydrogen Bond Donors	1	N/A
Hydrogen Bond Acceptors	3	N/A
Rotatable Bonds	1	N/A

Experimental Protocols

Synthesis of 6-(hydroxymethyl)nicotinonitrile

A general procedure for the synthesis of **6-(hydroxymethyl)nicotinonitrile** from 6-((acetoxy)methyl)nicotinonitrile is described below, based on a patented procedure[\[1\]](#).

Materials:

- 6-((acetoxy)methyl)nicotinonitrile
- Tetrahydrofuran (THF)

- Lithium hydroxide (LiOH)
- Water
- Ethyl acetate
- Saturated brine solution
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 6-((acetyloxy)methyl)nicotinonitrile (1.00 eq) in tetrahydrofuran.
- In a separate flask, dissolve lithium hydroxide (2.00 eq) in water.
- Add the aqueous lithium hydroxide solution to the tetrahydrofuran solution containing the starting material.
- Stir the reaction mixture at room temperature for 2 hours.
- Upon completion of the reaction, dilute the mixture with water and ethyl acetate.
- Separate the organic layer and extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under vacuum to yield the crude product. The resulting residue of **6-(hydroxymethyl)nicotinonitrile** can be used in subsequent reactions without further purification[1].

Characterization Methods

The characterization of the synthesized **6-(hydroxymethyl)nicotinonitrile** can be performed using standard analytical techniques[1].

- High-Performance Liquid Chromatography (HPLC): Analysis can be performed to determine the purity of the compound. A reported retention time is 1.17 minutes, though the specific

method details are not fully disclosed[1].

- Mass Spectrometry (MS): Direct Chemical Ionization (DCI) mass spectrometry can be used for molecular weight confirmation. A reported mass-to-charge ratio (m/z) is 152 ([M+NH₄]⁺) [1].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for structural elucidation. The following proton NMR data has been reported for **6-(hydroxymethyl)nicotinonitrile** in DMSO-d₆ at 300 MHz:
 - δ 4.63 (d, 2H)
 - δ 5.64 (t, 1H)
 - δ 7.65 (d, 1H)
 - δ 8.29 (dd, 1H)
 - δ 8.92 (d, 1H) ppm[1].

General Protocol for Melting Point Determination

While a specific melting point for **6-(hydroxymethyl)nicotinonitrile** is not available, the following general protocol can be used for its determination[3][4].

Apparatus:

- Melting point apparatus
- Capillary tubes
- Sample of **6-(hydroxymethyl)nicotinonitrile**

Procedure:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

General Protocol for Aqueous Solubility Determination

The aqueous solubility of **6-(hydroxymethyl)nicotinonitrile** can be determined using the shake-flask method[5][6][7][8].

Materials:

- **6-(hydroxymethyl)nicotinonitrile**
- Distilled water or buffer of desired pH
- Vials with screw caps
- Shaker or rotator
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of the compound to a known volume of water or buffer in a vial.
- Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, centrifuge the suspension to separate the undissolved solid.

- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
- The measured concentration represents the aqueous solubility of the compound at that temperature.

General Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration[9][10][11][12][13].

Apparatus and Reagents:

- pH meter with a combination pH electrode
- Burette
- Stirrer
- Beaker
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- Solution of **6-(hydroxymethyl)nicotinonitrile** in a suitable solvent (e.g., water or a co-solvent system)

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Dissolve a known amount of **6-(hydroxymethyl)nicotinonitrile** in a known volume of solvent.
- Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

- Titrate the solution by adding small, known volumes of the standardized acid or base.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at half-equivalence.

Biological Activity and Signaling Pathways

Nicotinonitrile derivatives have been investigated for various biological activities, including their potential as anticancer agents. Several studies have shown that these compounds can exert their effects through the inhibition of protein tyrosine kinases (TKs) and the induction of apoptosis[14][15].

Tyrosine Kinase Inhibition

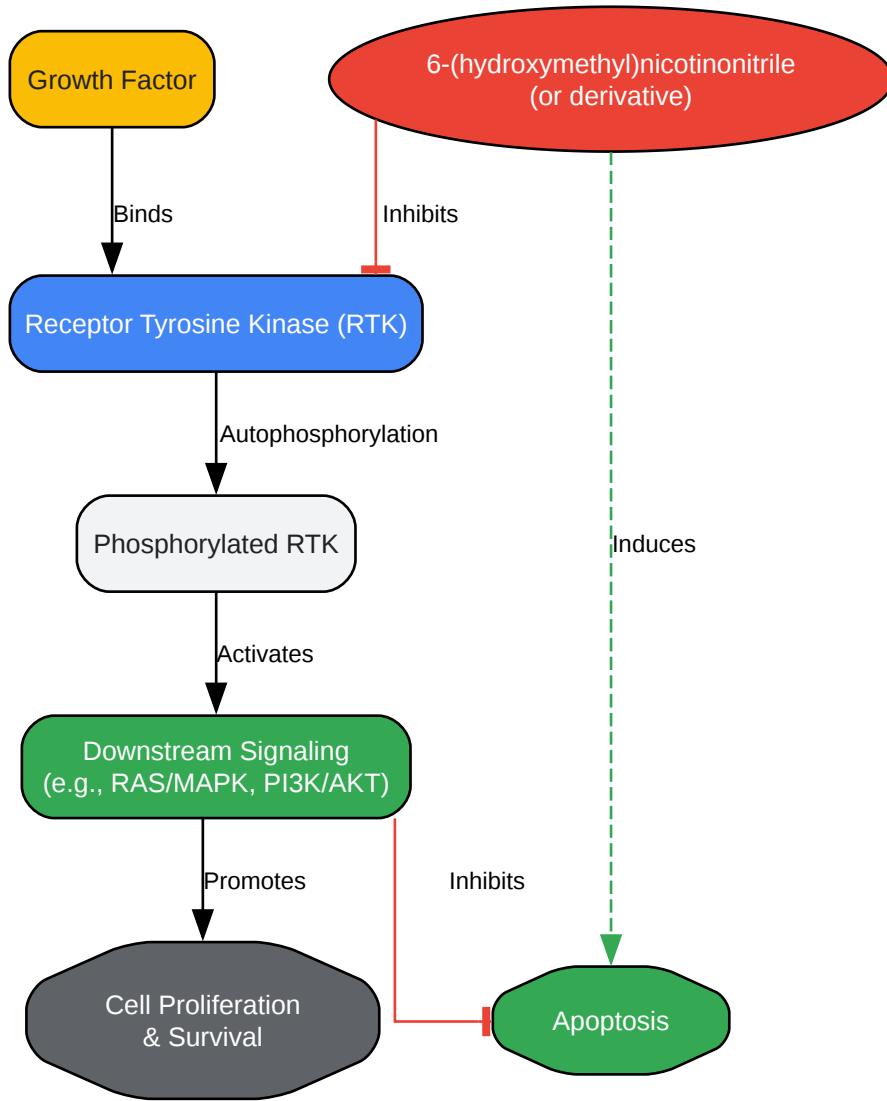
Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Nicotinonitrile-based compounds have been identified as potent inhibitors of various tyrosine kinases, including epidermal growth factor receptor (EGFR) and others[14]. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival[16][17].

Induction of Apoptosis

The inhibition of tyrosine kinase signaling by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancer cells. The apoptotic pathway can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with nicotinonitrile derivatives can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to cell death[14][15].

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for the inhibition of a receptor tyrosine kinase (RTK) by a nicotinonitrile derivative, leading to the induction of apoptosis.

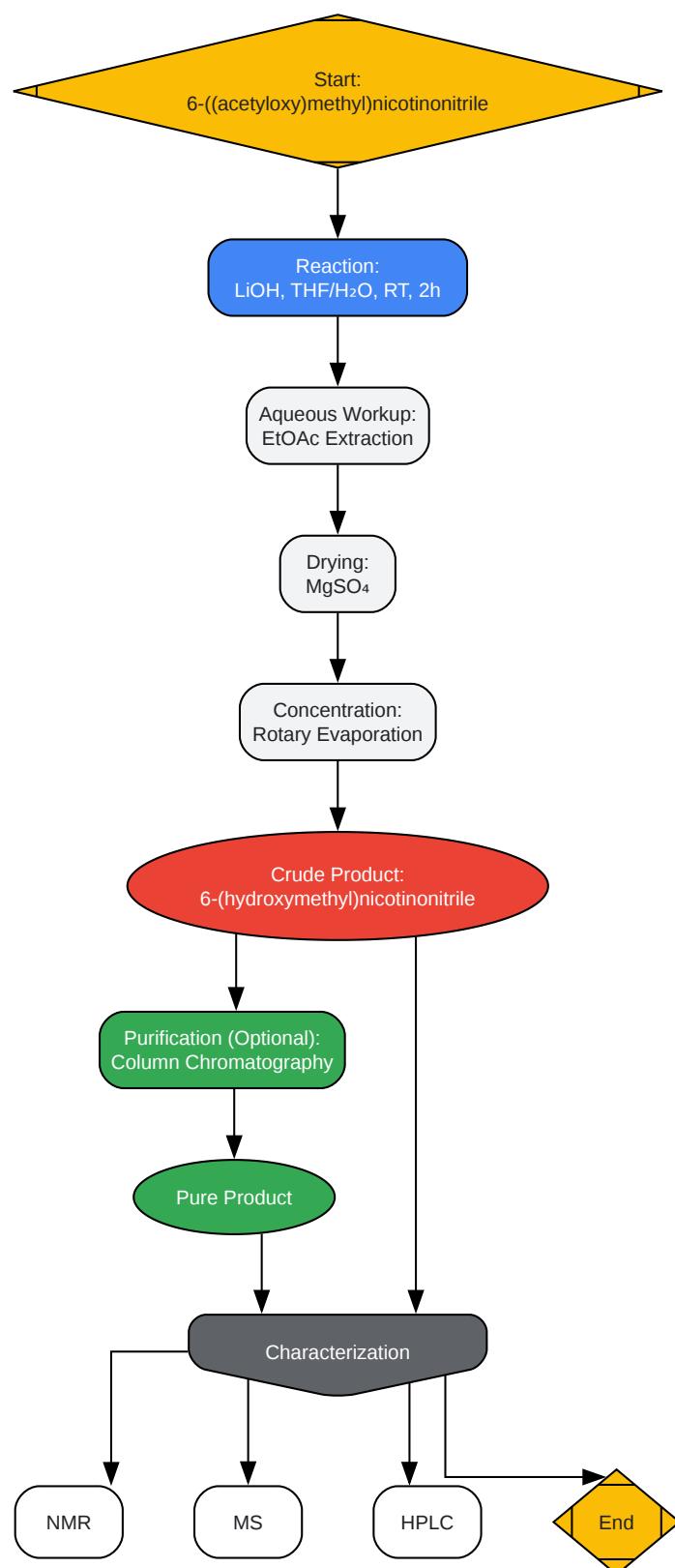


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Caption: Inhibition of RTK signaling by a nicotinonitrile derivative.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of **6-(hydroxymethyl)nicotinonitrile**.



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Caption: Synthesis and characterization workflow.

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